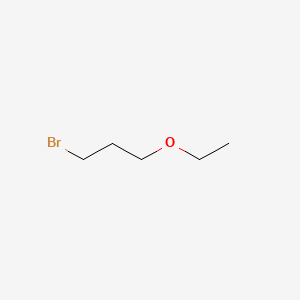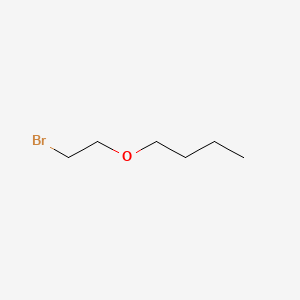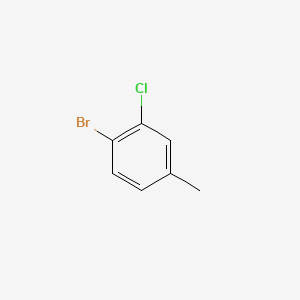
1-Bromo-3-éthoxypropane
Vue d'ensemble
Description
1-Bromo-3-ethoxypropane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to an ethoxy group.
Applications De Recherche Scientifique
1-Bromo-3-ethoxypropane has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial applications: 1-Bromo-3-ethoxypropane is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Méthodes De Préparation
1-Bromo-3-ethoxypropane can be synthesized through several methods:
Condensation of 3-chloropropene with sodium ethylate: This method involves the reaction of 3-chloropropene with sodium ethylate in ethanol to form 3-ethoxypropene.
Reaction of 3-ethoxy-1-propanol with phosphorus(V) oxide: This method involves the reaction of 3-ethoxy-1-propanol with phosphorus(V) oxide to produce 1-bromo-3-ethoxypropane.
Analyse Des Réactions Chimiques
1-Bromo-3-ethoxypropane undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in 1-bromo-3-ethoxypropane can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions and result in the formation of corresponding ethers, alcohols, or amines.
Elimination reactions: Under strong basic conditions, 1-bromo-3-ethoxypropane can undergo elimination reactions to form alkenes. Common reagents for these reactions include potassium tert-butoxide or sodium ethoxide.
Oxidation reactions: The ethoxy group in 1-bromo-3-ethoxypropane can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Mécanisme D'action
The mechanism of action of 1-bromo-3-ethoxypropane involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical reactions, including nucleophilic substitution and elimination reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-ethoxypropane can be compared with other similar compounds, such as:
1-Bromo-2-ethoxyethane: This compound has a similar structure but with a two-carbon chain instead of a three-carbon chain. It exhibits similar reactivity but may have different physical properties and applications.
1-Bromo-4-ethoxybutane: This compound has a four-carbon chain and may exhibit different reactivity and applications compared to 1-bromo-3-ethoxypropane.
1-Bromo-3-methoxypropane: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
1-Bromo-3-ethoxypropane is unique due to its specific structure and reactivity, making it valuable in various chemical and industrial applications.
Propriétés
IUPAC Name |
1-bromo-3-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWPJGRGUOZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293736 | |
| Record name | 1-bromo-3-ethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36865-40-4 | |
| Record name | Propane, 1-bromo-3-ethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-ethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce 1-Bromo-3-ethoxypropane?
A1: The research paper describes a two-step synthesis of 1-Bromo-3-ethoxypropane []. The first step involves reacting 3-chloropropene with sodium ethylate in ethanol, producing 3-ethoxypropene. This reaction is significant because it replaces the chlorine atom with an ethoxy group. The second step is an anti-Markovnikov addition of hydrogen bromide (HBr) to 3-ethoxypropene in the presence of benzoyl peroxide, yielding 1-Bromo-3-ethoxypropane. This step is notable because it installs the bromine atom at the less substituted carbon, contrary to typical Markovnikov addition. This controlled synthetic route provides a high yield (89.2%) of the desired product.
Q2: What are the potential applications of 1-Bromo-3-ethoxypropane?
A2: While the provided research focuses solely on the synthesis of 1-Bromo-3-ethoxypropane, its structure suggests potential applications as a building block in organic synthesis []. The bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. The ethoxy group can also be further modified or utilized as a directing group in subsequent reactions. These features make 1-Bromo-3-ethoxypropane a valuable intermediate for synthesizing more complex molecules with potential applications in various fields like pharmaceuticals, polymers, or materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)









